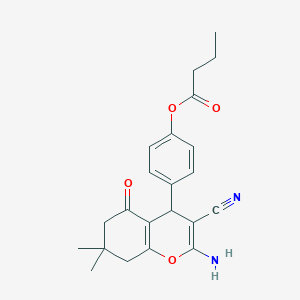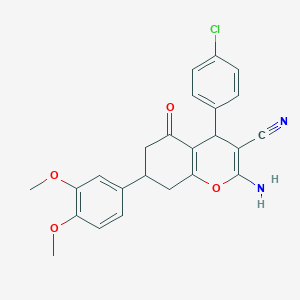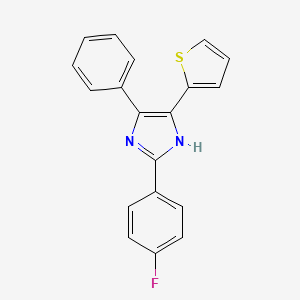![molecular formula C27H17Cl2N3O3 B11653032 4-chloro-N-[3-(6-{[(4-chlorophenyl)carbonyl]amino}-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11653032.png)
4-chloro-N-[3-(6-{[(4-chlorophenyl)carbonyl]amino}-1,3-benzoxazol-2-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-CHLORO-N-{2-[3-(4-CHLOROBENZAMIDO)PHENYL]-1,3-BENZOXAZOL-6-YL}BENZAMIDE is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, featuring multiple aromatic rings and amide linkages, contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-{2-[3-(4-CHLOROBENZAMIDO)PHENYL]-1,3-BENZOXAZOL-6-YL}BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Amidation Reaction: The benzoxazole intermediate is then subjected to an amidation reaction with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the 4-chlorobenzamido derivative.
Final Coupling: The final step involves coupling the 4-chlorobenzamido derivative with 4-chlorobenzoic acid under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-CHLORO-N-{2-[3-(4-CHLOROBENZAMIDO)PHENYL]-1,3-BENZOXAZOL-6-YL}BENZAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Reduction Reactions: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the aromatic rings, using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitrating mixtures (HNO3/H2SO4) or halogenating agents (Cl2, Br2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Substitution: Halogenated or nitrated derivatives of the original compound.
Reduction: Corresponding amine derivatives.
Oxidation: Carboxylic acids or quinones derived from the aromatic rings.
Applications De Recherche Scientifique
4-CHLORO-N-{2-[3-(4-CHLOROBENZAMIDO)PHENYL]-1,3-BENZOXAZOL-6-YL}BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: Used as a probe in biochemical assays to study protein-ligand interactions.
Materials Science: Explored for its potential use in organic electronic materials due to its conjugated system.
Mécanisme D'action
The mechanism of action of 4-CHLORO-N-{2-[3-(4-CHLOROBENZAMIDO)PHENYL]-1,3-BENZOXAZOL-6-YL}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic rings and amide linkages allow it to form hydrogen bonds and π-π interactions with target proteins, modulating their activity. This can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-CHLORO-N-{2-[3-(4-METHYLBENZAMIDO)PHENYL]-1,3-BENZOXAZOL-6-YL}BENZAMIDE
- 4-CHLORO-N-{2-[3-(4-FLUOROBENZAMIDO)PHENYL]-1,3-BENZOXAZOL-6-YL}BENZAMIDE
- 4-CHLORO-N-{2-[3-(4-BROMOBENZAMIDO)PHENYL]-1,3-BENZOXAZOL-6-YL}BENZAMIDE
Uniqueness
4-CHLORO-N-{2-[3-(4-CHLOROBENZAMIDO)PHENYL]-1,3-BENZOXAZOL-6-YL}BENZAMIDE is unique due to the presence of two 4-chlorobenzamido groups, which enhance its ability to interact with biological targets through multiple binding interactions. This structural feature distinguishes it from similar compounds and contributes to its specific biological activities.
Propriétés
Formule moléculaire |
C27H17Cl2N3O3 |
|---|---|
Poids moléculaire |
502.3 g/mol |
Nom IUPAC |
4-chloro-N-[2-[3-[(4-chlorobenzoyl)amino]phenyl]-1,3-benzoxazol-6-yl]benzamide |
InChI |
InChI=1S/C27H17Cl2N3O3/c28-19-8-4-16(5-9-19)25(33)30-21-3-1-2-18(14-21)27-32-23-13-12-22(15-24(23)35-27)31-26(34)17-6-10-20(29)11-7-17/h1-15H,(H,30,33)(H,31,34) |
Clé InChI |
SGTAMHXYNQNWNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C3=NC4=C(O3)C=C(C=C4)NC(=O)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-bromo-4-methylphenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B11652963.png)
![[4-bromo-2-(morpholine-4-carbothioyl)phenyl] 3-nitrobenzoate](/img/structure/B11652969.png)
![2,2,4,6,7-Pentamethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B11652971.png)
![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-4-chlorobenzamide](/img/structure/B11652973.png)
![N-[(3,4-dimethoxyphenyl)methyl]-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]acetamide](/img/structure/B11652982.png)
![ethyl 4-{[N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B11652993.png)
![4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11653000.png)

![N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B11653007.png)
![(5Z)-5-{5-chloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11653011.png)
![1-(4-methylphenyl)-N-[(1E)-4-phenylphthalazin-1(2H)-ylidene]-1H-benzimidazol-5-amine](/img/structure/B11653015.png)
phenyl]methylidene})amine](/img/structure/B11653022.png)


